Tectochrysin
Overview
Description
Preparation Methods
Techtochrysin can be synthesized through the methylation of chrysin. The reaction involves the use of dimethyl sulfate as the alkylating agent . The synthetic route typically includes the following steps:
Starting Material: Chrysin (5,7-dihydroxyflavone).
Reagent: Dimethyl sulfate ((CH₃O)₂SO₂).
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in an organic solvent like acetone.
Chemical Reactions Analysis
Techtochrysin undergoes various chemical reactions, including:
Oxidation: Techtochrysin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert techtochrysin into dihydroflavones.
Substitution: Substitution reactions, such as methylation and acetylation, can modify the hydroxy and methoxy groups on the flavone structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Techtochrysin has a wide range of scientific research applications:
Chemistry: Techtochrysin is used as a model compound in studies of flavonoid chemistry and synthesis.
Medicine: Techtochrysin has shown potential in anticancer research, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of techtochrysin involves several molecular targets and pathways:
Antioxidant Activity: Techtochrysin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxy group.
Anti-inflammatory Activity: It inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Anticancer Activity: Techtochrysin induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Neuroprotective Activity: It protects neurons from oxidative damage and amyloid-beta toxicity, which are associated with neurodegenerative diseases.
Comparison with Similar Compounds
Techtochrysin is similar to other flavonoids such as chrysin, naringin, apigenin, acacetin, kaempferol, and 4′,7-dihydroxyflavone . techtochrysin is unique due to its specific substitution pattern (hydroxy group at position 4 and methoxy group at position 7), which contributes to its distinct biological activities . For example:
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZVHDLBAYNPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199962 | |
Record name | Tectochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-28-5 | |
Record name | Tectochrysin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tectochrysin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tectochrysin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tectochrysin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECTOCHRYSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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